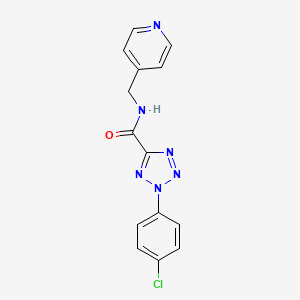
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11ClN6O and its molecular weight is 314.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole family, which is known for its diverse biological activities. Tetrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, supported by various studies and data.
Biological Activity Overview
The biological activities of tetrazole derivatives are influenced by their structural components. The presence of the chlorophenyl and pyridine moieties in this compound contributes to its potential therapeutic effects. Below are summarized findings regarding its biological activities.
Antibacterial Activity
Tetrazoles have been shown to exhibit antibacterial properties. A study evaluating various tetrazole derivatives indicated that compounds with electron-withdrawing groups, such as chlorines, displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesis of related tetrazoles demonstrated effective inhibition against strains like Escherichia coli and Staphylococcus aureus .
Antifungal Activity
Research has also highlighted antifungal properties in certain tetrazoles. For instance, 5-substituted tetrazoles have shown activity against fungal species such as Candida albicans and Aspergillus niger. The specific interactions between the tetrazole ring and fungal enzymes are believed to mediate this activity .
Anticancer Activity
The anticancer potential of tetrazoles is notable. Compounds similar to this compound have been tested for their cytotoxic effects on various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The biological activity of tetrazoles is often linked to their structural features. The following table summarizes key structural components and their associated activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Chlorine Substitution | Enhanced antibacterial properties | |
| Pyridine Ring | Increased anticancer activity | |
| Carboxamide Group | Potential anti-inflammatory effects |
Case Studies
- Antibacterial Study : A series of 5-substituted tetrazoles were synthesized and evaluated for antibacterial efficacy against Bacillus subtilis and Pseudomonas aeruginosa. The findings indicated that the chlorinated derivatives exhibited significant inhibitory effects .
- Anticancer Evaluation : In a study assessing the cytotoxic effects on human cancer cell lines, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of tetrazole derivatives, revealing that certain compounds could significantly reduce inflammatory markers in vitro, suggesting a pathway for therapeutic development in inflammatory diseases .
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-11-1-3-12(4-2-11)21-19-13(18-20-21)14(22)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXBBQLXXXRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













